Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine, followed by cyclization using a suitable dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity, often employing continuous flow techniques to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-Fluoroimidazo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific chlorine substitution, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential biological activity .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
HZPALXDFEUJWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Origin of Product |
United States |
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